molecular formula CF3KO3S B1324451 Potassium trifluoromethanesulfonate CAS No. 2926-27-4

Potassium trifluoromethanesulfonate

Cat. No. B1324451
CAS RN: 2926-27-4
M. Wt: 188.17 g/mol
InChI Key: GLGXXYFYZWQGEL-UHFFFAOYSA-M
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Description

Potassium trifluoromethanesulfonate, also known as Potassium triflate, is the potassium salt of trifluoromethanesulphonic acid . It has a molecular weight of 188.17 and its linear formula is CF3SO3K .


Synthesis Analysis

Potassium trifluoromethanesulfonate is prepared by neutralizing a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate .


Molecular Structure Analysis

The molecular structure of Potassium trifluoromethanesulfonate consists of three different potassium-oxygen-coordination polyhedra, linked by sulfur atoms of the trifluoromethanesulfonate groups . This results in a channel structure with all lipophilic trifluoromethane groups pointing into these channels .


Chemical Reactions Analysis

Potassium trifluoromethanesulfonate is used as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . It may also be used as a template source for constructing the heterotopic isothiosemicarbazide-based macrocyclic ligand .


Physical And Chemical Properties Analysis

Potassium trifluoromethanesulfonate appears as white crystals or crystalline powder . It is soluble in water and is hygroscopic . The melting point is 238.5°C .

Scientific Research Applications

Lewis Acid Catalysis

Potassium trifluoromethanesulfonate, as well as other triflates, have been extensively used as Lewis acid catalysts in chemical reactions. For example, scandium trifluoromethanesulfonate is a highly active Lewis acid catalyst, particularly effective in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids (Ishihara et al., 1996).

Organic Synthesis

Trifluoromethanesulfonic acid, a related compound, is used in organic synthesis for various reactions such as electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).

Post-Polymerization Functionalization

In polymer chemistry, potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives have been synthesized and used in the post-polymerization functionalization of (co)polymers. This involves coupling reactions such as alkylation, amidation, and alkyne–azide cycloaddition (Tintaru et al., 2017).

Catalysis in Acylation Reactions

Trifluoromethanesulfonic acid is noted for its catalytic activity in C- and/or O-acylation, broadening the use of various substrates under different conditions (Tachrim et al., 2017).

Application in Vinyl and Aryl Triflates Synthesis

Vinyl and aryl trifluoromethanesulfonates, which are closely related to potassium trifluorommethanesulfonate, are increasingly used for their facile preparation and diverse applications in organic synthesis. They are particularly notable in cross-coupling reactions and the Heck reaction due to their superior regio- and diastereoselectivity (Ritter, 1993).

Nucleophilic Trapping with Triflic Anhydride

Trifluoromethanesulfonic anhydride, another related compound, is used as an electrophilic activator in synthetic organic chemistry. It facilitates the generation of a triflate intermediate, which undergoes nucleophilic trapping to yield novel compounds. This process is significant in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).

Synthesis of Stable Multifunctional C-Phosphonio Phosphorus Vinyl Ylides

Potassium trifluoromethanesulfonate-related compounds have been used in the synthesis of unique and stable multifunctional C-phosphonio phosphorus vinyl ylides, highlighting their utility in creating novel phosphorus-containing compounds (Dyer, Baceiredo, & Bertrand, 1996).

Safety And Hazards

Potassium trifluoromethanesulfonate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended .

Future Directions

While specific future directions for Potassium trifluoromethanesulfonate are not mentioned in the search results, it is noted that the compound is suitable as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . This suggests potential future applications in the field of material science and biochemistry.

properties

IUPAC Name

potassium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXXYFYZWQGEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635402
Record name Potassium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoromethanesulfonate

CAS RN

2926-27-4
Record name Potassium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoromethanesulfonate
Reactant of Route 2
Potassium trifluoromethanesulfonate
Reactant of Route 3
Potassium trifluoromethanesulfonate

Citations

For This Compound
255
Citations
S Ko, Y Yamada, A Yamada - Electrochemistry Communications, 2020 - Elsevier
… Potassium trifluoromethanesulfonate (KOTf, CF 3 SO 3 K) was purchased from Tokyo Chemical Industry Co., Ltd. To prepare the electrolyte solution, the salt was added to ultrapure …
Number of citations: 37 www.sciencedirect.com
J Chen, S Lei, S Zhang, C Zhu, Q Liu… - Advanced Functional …, 2023 - Wiley Online Library
… This aqueous hybrid electrolyte has a low salt concentration (1.6ámoláL−1) of potassium trifluoromethanesulfonate but with an expanded ESW up to 3.4áV and the nonflammable …
Number of citations: 8 onlinelibrary.wiley.com
Y Xu, T Ding, D Sun, X Ji, X Zhou - Advanced Functional …, 2023 - Wiley Online Library
… or KFSA), potassium bis(trifluoromethylsulfonyl)imide (KTFSI or KTFSA), potassium tetrafluoroborate (KBF4), potassium perchlorate (KClO4), and potassium trifluoromethanesulfonate (…
Number of citations: 26 onlinelibrary.wiley.com
DB Rodovsky, OG Reid, LSC Pingree, DS Ginger - Acs Nano, 2010 - ACS Publications
… LEC structure consisting of poly[2-methoxy-5-(3′,7′-dimethyl-octyloxy)-p-phenylenevinylene] (MDMO-PPV), poly(ethylene oxide) (PEO), and potassium trifluoromethanesulfonate (KTf…
Number of citations: 98 pubs.acs.org
H Manjunatha, R Damle… - AIP Conference …, 2018 - pubs.aip.org
… The polymer blend was complexed with potassium trifluoromethanesulfonate (KCF3SO3), and titanium oxide nanoparticles (TiO2) (10nm size) were dispersed in to the complex at …
Number of citations: 1 pubs.aip.org
CA da Silva Moura, GK Belmonte, PG Reddy… - RSC …, 2018 - pubs.rsc.org
… The effect of the 103.5 eV photons on potassium trifluoromethanesulfonate thin films spin-… The NEXAFS spectrum of a potassium trifluoromethanesulfonate thin film shows two main …
Number of citations: 20 pubs.rsc.org
J Maruyama, I Abe - Journal of power sources, 2005 - Elsevier
… After adsorption of potassium trifluoromethanesulfonate onto the activated carbon loaded with platinum, a catalyst layer was formed from the activated carbon and a polymer electrolyte, …
Number of citations: 22 www.sciencedirect.com
M Lin, C Pham, U Mukhopadhyay, HC Manning - 2023 - Soc Nuclear Med
… After azeotropic drying of 18 F-fluoride (11.1-55.5 GBq) containing potassium trifluoromethanesulfonate (5 mg)/potassium carbonate (50 µg) solution mixture as the base, 10 mg of …
Number of citations: 0 jnm.snmjournals.org
R Aggarwal, S Singh, G Hundal - Industrial & Engineering …, 2013 - ACS Publications
… One of the ionic liquids has been subjected to ion exchange with potassium hexafluorophosphate, potassium trifluoromethanesulfonate, and sodium tetrafluoroborate to get their …
Number of citations: 11 pubs.acs.org
MS Jung, S Ha, D Koo, KT Lee - The Journal of Physical Chemistry …, 2020 - ACS Publications
… Herein, KO 2 , which is electrochemically generated from potassium trifluoromethanesulfonate dissolved in electrolytes during discharge, is introduced as a phase-transfer mediator for …
Number of citations: 5 pubs.acs.org

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